1-(3-bromopyridin-4-yl)-N-methylmethanamine
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Overview
Description
1-(3-Bromopyridin-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom attached to the pyridine ring and a methylmethanamine group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-4-yl)-N-methylmethanamine can be synthesized through various methods. One common approach involves the bromination of pyridine derivatives followed by the introduction of the methylmethanamine group. The bromination is typically carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The subsequent introduction of the methylmethanamine group can be achieved through nucleophilic substitution reactions using methylamine or its derivatives under basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopyridin-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), various nucleophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromopyridin-4-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-bromopyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine atom and the methylmethanamine group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.
4-Bromopyridine: Another isomer with the bromine atom at the fourth position.
N-Methylpyridin-4-amine: A compound with a similar structure but without the bromine atom.
Uniqueness: 1-(3-Bromopyridin-4-yl)-N-methylmethanamine is unique due to the specific positioning of the bromine atom and the methylmethanamine group, which confer distinct reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAADMZRKSTOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463941-58-4 |
Source
|
Record name | [(3-bromopyridin-4-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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